![molecular formula C19H16N6OS2 B13360665 2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13360665.png)
2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a tetraazole ring, a thiazole ring, and a cyclopenta[b]thiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the tetraazole ring, the thiazole ring, and the cyclopenta[b]thiophene core, followed by their coupling to form the final compound. Common reagents used in these reactions include azides, nitriles, and various catalysts to facilitate ring formation and coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines .
Applications De Recherche Scientifique
2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1H-tetrazol-5-yl)-3-(1,3-thiazol-2-yl)benzene: Similar in structure but lacks the cyclopenta[b]thiophene core.
2-(1H-tetrazol-1-yl)-N-benzyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: Similar but without the thiazole ring.
Uniqueness
2-(1H-tetraazol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C19H16N6OS2 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
2-(tetrazol-1-yl)-N-[[3-(1,3-thiazol-2-yl)phenyl]methyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H16N6OS2/c26-17(21-10-12-3-1-4-13(9-12)18-20-7-8-27-18)16-14-5-2-6-15(14)28-19(16)25-11-22-23-24-25/h1,3-4,7-9,11H,2,5-6,10H2,(H,21,26) |
Clé InChI |
VOUGDIUYZFQVDU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CC(=CC=C3)C4=NC=CS4)N5C=NN=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360583.png)
![2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one](/img/structure/B13360587.png)

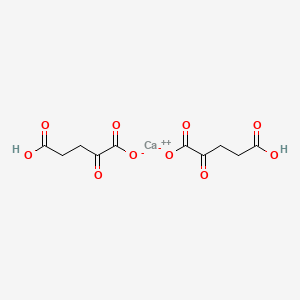
![1-Ethyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13360607.png)
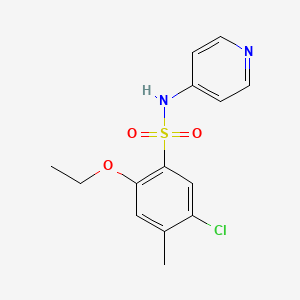
![N-[1'-methyl-2'-(methylsulfanyl)-1',4'dihydrospiro(adamantane-2,5'-imidazole)-4'-ylidene]cyclohexanamine](/img/structure/B13360615.png)
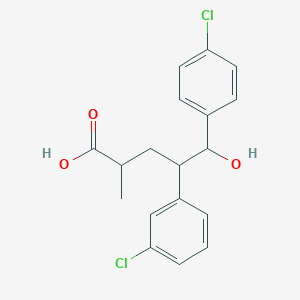
![N-[2-(1H-pyrrol-1-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B13360626.png)
![2-chloro-N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]acetamide](/img/structure/B13360646.png)
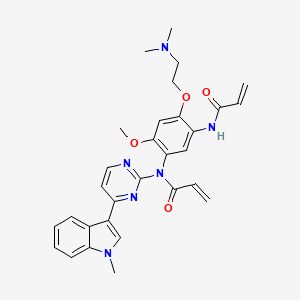

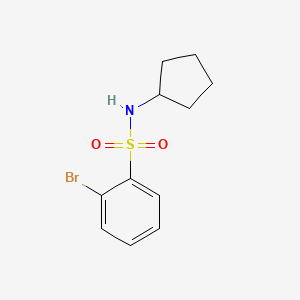
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13360681.png)
